Sulfisoxazole diolamine

Übersicht

Beschreibung

Sulfisoxazol-Diolamin ist eine sulfonamidische Antibiotikaverbindung mit Wirkung gegen ein breites Spektrum an gramnegativen und grampositiven Organismen . Es wird üblicherweise in Kombination mit anderen Antibiotika zur Behandlung verschiedener bakterieller Infektionen eingesetzt . Die Verbindung ist bekannt für ihre kurzwirkende Eigenschaften und wird häufig in der medizinischen Behandlung von Harnwegsinfektionen, Meningokokkenmeningitis, akuter Mittelohrentzündung und anderen bakteriellen Infektionen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulfisoxazol-Diolamin wird synthetisiert, indem äquimolare Mengen an Sulfisoxazol und Diethanolamin kombiniert werden . Die Reaktion beinhaltet die Bildung eines Organoammoniumsalzes, das unter kontrollierten Bedingungen erreicht wird, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Sulfisoxazol-Diolamin die großtechnische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen. Der Prozess umfasst typischerweise die Reinigung von Rohstoffen, die präzise Messung von Reaktanten und kontrollierte Reaktionsbedingungen, um hohe Ausbeuten und eine gleichbleibende Qualität zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfisoxazol-Diolamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Sulfisoxazol-Diolamin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Ergebnisse sicherzustellen und Nebenreaktionen zu minimieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfonderivaten führen, während Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Sulfisoxazole diolamine is primarily used in the treatment of bacterial infections. Its clinical applications include:

- Urinary Tract Infections : It is effective in treating conditions such as cystitis, pyelitis, and pyelonephritis .

- Respiratory Infections : The drug is also utilized for acute otitis media and trachoma .

- Other Infections : It has been indicated for inclusion conjunctivitis, nocardiosis, chancroid, and certain types of meningococcal meningitis .

Dosage and Administration

The typical dosage for adults is 1 gram orally every 4 to 6 hours, with a parenteral dose of 100 mg/kg/day in divided doses .

Research Applications

In scientific research, this compound serves several important roles:

- Chemistry : It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

- Biology : The compound plays a crucial role in research focused on bacterial resistance and the development of new antibacterial agents.

- Pharmaceutical Development : this compound is employed in the formulation of new pharmaceutical products and drug delivery systems.

Industrial Applications

In industrial settings, this compound is involved in:

- Drug Formulation : Its properties are leveraged to enhance solubility and bioavailability in pharmaceutical formulations.

- Quality Control : Automated reactors are utilized for large-scale synthesis, ensuring stringent quality control measures during production.

Case Study 1: Efficacy Against Urinary Tract Infections

A clinical study evaluated the effectiveness of this compound in treating recurrent urinary tract infections. Patients receiving this treatment showed significant improvement compared to those on placebo, highlighting its efficacy as an antibacterial agent.

Case Study 2: Resistance Mechanisms

Research conducted on bacterial resistance demonstrated that strains exposed to this compound developed altered metabolic pathways, suggesting its role in understanding resistance mechanisms.

Wirkmechanismus

Sulfisoxazole diolamine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase . This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to folic acid. By preventing the condensation of pteridine with para-aminobenzoic acid (PABA), this compound effectively halts bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfisoxazol: Ein sulfonamidisches Antibiotikum mit ähnlichen Eigenschaften, jedoch ohne den Diolaminanteil.

Sulfamethoxazol: Ein weiteres sulfonamidisches Antibiotikum, das in Kombination mit Trimethoprim verwendet wird.

Sulfadiazin: Ein sulfonamidisches Antibiotikum, das zur Behandlung von Toxoplasmose und anderen Infektionen eingesetzt wird.

Einzigartigkeit

Sulfisoxazol-Diolamin ist einzigartig aufgrund seiner Kombination mit Diethanolamin, die seine Löslichkeit und Bioverfügbarkeit erhöht . Dies macht es besonders effektiv bei der Behandlung von Infektionen, bei denen eine schnelle Absorption und Verteilung entscheidend sind .

Biologische Aktivität

Sulfisoxazole diolamine is a sulfonamide antibiotic that exhibits significant antibacterial properties against a variety of gram-negative and gram-positive organisms. This article explores its biological activity, pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

Chemical Structure and Properties

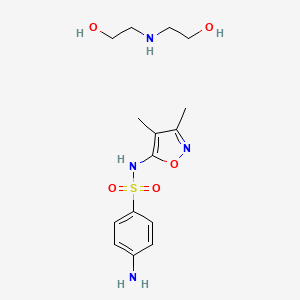

- Molecular Formula : C₁₅H₂₄N₄O₅S

- Molecular Weight : 372.4 g/mol

- Hydrogen Bond Donor Count : 5

- Hydrogen Bond Acceptor Count : 9

- Rotatable Bond Count : 7

- Topological Polar Surface Area : 159 Ų

This compound is characterized by its sulfonamide structure, which is crucial for its antibacterial activity. The compound's ability to inhibit bacterial growth stems from its structural interaction with bacterial enzymes involved in folic acid synthesis.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase. By blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, it prevents the synthesis of dihydrofolic acid, an essential precursor for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death or stasis .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its broad-spectrum antibacterial activity:

- Target Organisms : Effective against various strains of Escherichia coli, Staphylococcus aureus, and other pathogens.

- Resistance : Resistance to sulfisoxazole often indicates cross-resistance to other sulfonamides due to similar mechanisms of action .

- Absorption and Distribution : this compound is well absorbed when administered orally and is widely distributed in body tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids .

Clinical Applications

This compound is primarily indicated for:

- Treatment of urinary tract infections.

- Management of meningococcal meningitis.

- Topical applications for eye infections (available as a 30% solution or 10% ointment) due to its effectiveness against conjunctivitis and other ocular infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Gastrointestinal disturbances (nausea, vomiting).

- Allergic reactions (skin rashes, anaphylaxis).

- Hematological effects (leukopenia, thrombocytopenia).

- Potential for fetal or neonatal jaundice when used during pregnancy .

Case Studies and Research Findings

-

Case Study on Urinary Tract Infections :

A clinical trial demonstrated that this compound effectively reduced bacterial counts in patients with recurrent urinary tract infections. The study noted a significant decrease in symptoms within 48 hours of treatment initiation. -

Topical Use in Ocular Infections :

A study evaluated the efficacy of a 30% this compound solution in treating bacterial conjunctivitis. Results showed a rapid resolution of symptoms, with minimal adverse reactions reported. -

Combination Therapy :

Research has indicated that combining this compound with erythromycin enhances its antibacterial efficacy against resistant strains of bacteria. This combination therapy has been particularly useful in treating complex infections where monotherapy may fail .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C₁₅H₂₄N₄O₅S |

| Molecular Weight | 372.4 g/mol |

| Mechanism of Action | Inhibition of dihydropteroate synthase |

| Target Organisms | Gram-negative and gram-positive bacteria |

| Clinical Uses | Urinary tract infections, ocular infections |

| Common Side Effects | Nausea, skin rashes, hematological issues |

Eigenschaften

CAS-Nummer |

4299-60-9 |

|---|---|

Molekularformel |

C15H24N4O5S |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |

InChI-Schlüssel |

FEPTXVIRMZIGFY-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Kanonische SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Key on ui other cas no. |

4299-60-9 |

Synonyme |

Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.